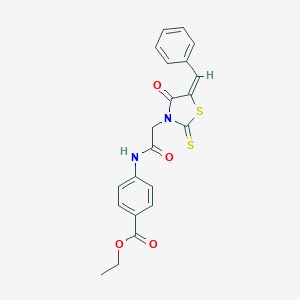

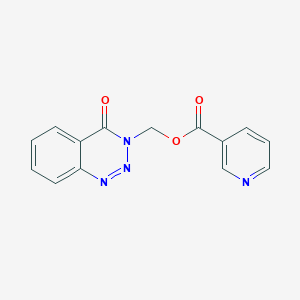

(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-ethyl 4-(2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoate” is a compound that is related to the class of rhodanine-3-acetic acid derivatives . These compounds are known for their versatile effects and many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .

Synthesis Analysis

The synthesis of these types of compounds, such as “this compound”, is typically achieved through the Knoevenagel condensation reaction . The yields from this reaction are generally good, ranging from 54% to 71% .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a five-membered heterocyclic substituent . For some derivatives, the electron cloud extends over the entire ring, while for others, it is only on the nitrogen atom and neighboring carbon atoms .Chemical Reactions Analysis

These compounds show high thermal stability, demonstrated above 240 °C . They are characterized by one absorption and emission peak .Physical and Chemical Properties Analysis

The physical form of these compounds is solid . They have a molecular weight of 341.41 .Scientific Research Applications

Synthesis Methodologies

The synthesis of derivatives related to the query compound involves reactions with substituted benzaldehydes leading to 5-arylmethylidene derivatives. These derivatives can further undergo reactions to yield complex heterocycles, such as pyrrolo[2,1-b]thiazoles, which have been confirmed by X-ray crystallography indicating specific configurations at the arylmethylidene moiety (Tverdokhlebov et al., 2005). Additionally, thiazolidine and benzoxazinone derivatives have been synthesized using microwave-assisted synthesis, showcasing the versatility of thiazolidine cores in generating bioactive molecules (Zidar et al., 2009).

Biological Activities

Thiazolidine derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, certain 4-thiazolidinones containing the benzothiazole moiety have shown significant anticancer activity against various cancer cell lines, highlighting their potential as lead compounds for cancer therapy (Havrylyuk et al., 2010). Moreover, compounds synthesized from benzothiazole and thiazolidinone frameworks have demonstrated potent inhibition against aldose reductase, an enzyme target implicated in diabetic complications, suggesting their utility in managing long-term diabetic complications (Saeed et al., 2014).

Medicinal Chemistry Applications

The structural diversity and biological relevance of thiazolidinone derivatives make them promising scaffolds in medicinal chemistry for the design of new therapeutic agents. For example, benzothiazolyl-substituted iminothiazolidinones and benzamido-oxothiazolidines have been evaluated as aldose reductase inhibitors, with some compounds showing potent activity, thus representing useful lead structures for addressing diabetic complications (Saeed et al., 2014). Additionally, new derivatives have been synthesized with potential as antimicrobial agents, underlining the versatility of thiazolidinone cores in generating molecules with varied biological activities (Incerti et al., 2017).

Properties

IUPAC Name |

ethyl 4-[[2-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S2/c1-2-27-20(26)15-8-10-16(11-9-15)22-18(24)13-23-19(25)17(29-21(23)28)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,22,24)/b17-12+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZLYEMYBFHYLO-SFQUDFHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3)/SC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381875.png)

![Pyridine, 2-[2-[(Z)-2-(aminocarbonothioyl)hydrazono]cyclohexyl]-](/img/structure/B381879.png)

![2-({[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B381880.png)

![{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B381881.png)

![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)

![Ethyl 3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B381892.png)

![2-(Imidazo[1,2-a]pyrimidin-2-ylmethoxy)-1-naphthaldehyde](/img/structure/B381898.png)

![{4-[(Trifluoromethyl)sulfanyl]anilino}acetic acid](/img/structure/B381902.png)